Bis(2,5,6-trimethoxypyridin-3-yl)methane

Description

Systematic IUPAC Nomenclature and Molecular Formula

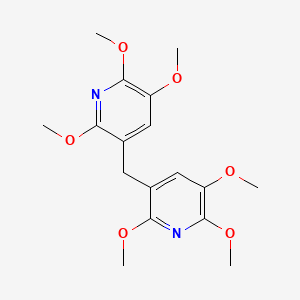

The compound bis(2,5,6-trimethoxypyridin-3-yl)methane is systematically named according to IUPAC rules as 3,3'-(methanediyl)bis(2,5,6-trimethoxypyridine). This nomenclature reflects its symmetric structure, comprising two 2,5,6-trimethoxypyridine moieties linked via a central methane group.

The molecular formula is C₁₇H₂₂N₂O₆ , with a molecular weight of 350.37 g/mol . The formula accounts for two pyridine rings, each substituted with three methoxy groups at positions 2, 5, and 6, and a bridging methylene group (-CH₂-) connecting the pyridine units at their 3-positions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₆ |

| Molecular Weight | 350.37 g/mol |

| SMILES Notation | COC1=C(C(=NC(=C1OC)OC)C)CC2=CC(=NC(=C2OC)OC)OC |

| InChI Key | JXMMGFQBBAJDOX-UHFFFAOYSA-N |

Atomic Connectivity and Bonding Patterns

The molecule features two identical pyridine rings, each with methoxy (-OCH₃) substituents at positions 2, 5, and 6. The rings are connected by a methylene bridge (-CH₂-) between their 3-positions, resulting in a centrosymmetric structure. Key bonding characteristics include:

- Pyridine Rings : Each six-membered aromatic ring contains one nitrogen atom, contributing to resonance stabilization. The methoxy groups inductively withdraw electron density via their oxygen atoms, altering the ring’s electronic profile.

- Methylene Bridge : The sp³-hybridized carbon atom forms single σ-bonds to both pyridine rings, creating a planar arrangement due to steric constraints from adjacent methoxy groups.

- Hydrogen Bonding : Methoxy oxygen atoms can act as weak hydrogen bond acceptors, influencing crystallographic packing.

Three-Dimensional Conformational Analysis

The molecule adopts a nearly planar conformation in the solid state, as inferred from analogous pyridine derivatives. Computational models suggest two primary conformers:

- Synperiplanar : Methoxy groups on opposing pyridine rings align parallel, maximizing π-π interactions.

- Anticlinal : Methoxy groups orient obliquely, reducing steric hindrance between substituents.

Density functional theory (DFT) calculations predict a synperiplanar conformation as the most stable due to intramolecular van der Waals interactions between methoxy groups. However, rotational barriers around the methylene bridge are low (~5 kcal/mol), enabling dynamic interconversion in solution.

Comparative Structural Analysis with Related Pyridine Derivatives

This compound belongs to a broader family of bis-pyridine compounds. Key structural comparisons include:

The methoxy groups in this compound induce steric crowding and electron withdrawal, reducing solubility in polar solvents compared to unsubstituted analogs like 3,3'-methylenedipyridine. Conversely, the electron-deficient pyridine rings enhance reactivity toward electrophilic substitution at the 4-position, a site ortho to the methoxy groups.

In contrast, derivatives with fused heterocycles (e.g., imidazo[1,2-a]pyridine) exhibit extended π-systems, favoring applications in optoelectronics. The methoxy substituents in this compound, however, prioritize chemical stability over optical properties, making it more suited for catalytic or ligand-based roles.

Structure

2D Structure

Properties

IUPAC Name |

2,3,6-trimethoxy-5-[(2,5,6-trimethoxypyridin-3-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-20-12-8-10(14(22-3)18-16(12)24-5)7-11-9-13(21-2)17(25-6)19-15(11)23-4/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMMGFQBBAJDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)CC2=CC(=C(N=C2OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylene Bridge Formation via Condensation Reactions

A common approach to synthesize bis(pyridinyl)methane derivatives is through condensation reactions where two pyridine units are linked by a methylene group. This typically involves:

- Reacting 2,5,6-trimethoxypyridin-3-yl precursors with formaldehyde or formaldehyde equivalents under acidic or basic conditions.

- The reaction proceeds via electrophilic substitution at the 3-position of the pyridine ring, facilitated by the electron-donating methoxy groups enhancing nucleophilicity.

Use of Transition Metal Catalysts

Recent advances in transition metal-catalyzed C–H functionalization suggest that direct C–H activation methods may be employed to construct C–C bonds linking pyridine rings. Rhodium(III), palladium, and iron catalysts have been reported to catalyze C–H activation and coupling reactions of pyridine derivatives, which could be adapted for the synthesis of bis(2,5,6-trimethoxypyridin-3-yl)methane.

Multi-step Synthesis via Pyridine Derivative Functionalization

A multi-step synthetic route may include:

- Preparation of 2,5,6-trimethoxypyridine starting materials via methylation of hydroxylated pyridines or direct methoxylation methods.

- Introduction of a methylene linker by reaction with suitable alkylating agents or via reductive coupling.

- Purification through recrystallization or chromatographic techniques.

Purification and Characterization

Purification typically involves recrystallization from ethanol or other suitable solvents, sometimes employing acid-base extraction to remove impurities. Analytical methods such as NMR, mass spectrometry, and elemental analysis confirm structure and purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridine methoxylation | Methanol, methylating agents (e.g., MeI) | Introduces methoxy groups at 2,5,6-positions |

| Methylene bridge formation | Formaldehyde or paraformaldehyde, acid/base catalyst | Links two pyridine units via methylene bridge |

| Transition metal-catalyzed coupling | Rh(III), Pd(II), Fe catalysts, appropriate ligands | Direct C–H activation for coupling pyridine rings |

| Purification | Recrystallization in ethanol or chromatographic methods | Ensures >97% purity |

Chemical Reactions Analysis

Types of Reactions

Bis(2,5,6-trimethoxypyridin-3-yl)methane can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that bis(2,5,6-trimethoxypyridin-3-yl)methane exhibits promising anticancer activity. Its derivatives have been studied for their potential use as chemotherapeutic agents against various cancer types. For instance, compounds derived from this structure have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted its mechanism of action involving the modulation of specific signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Analytical Chemistry

Chromatographic Applications

this compound is utilized as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical properties allow for effective separation and identification in various analytical procedures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). The compound's stability under different conditions further enhances its utility as a reference material .

Sensor Development

The compound has been incorporated into the design of chemical sensors aimed at detecting specific analytes in environmental samples. Its ability to undergo reversible reactions makes it suitable for sensor applications where sensitivity and selectivity are critical .

Environmental Science

Environmental Monitoring

Due to its stability and reactivity, this compound can be used in environmental monitoring applications. It serves as a marker for assessing pollution levels and the presence of specific contaminants in soil and water samples. Studies have indicated that it can effectively bind to certain pollutants, aiding in their detection and quantification .

Bioremediation Studies

The compound's potential role in bioremediation has been explored, particularly in the degradation of hazardous substances. Its interaction with microbial communities can enhance the breakdown of pollutants in contaminated environments, making it a valuable tool in environmental cleanup efforts .

Case Studies

Mechanism of Action

The mechanism of action of Bis(2,5,6-trimethoxypyridin-3-yl)methane is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine rings and methoxy groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Pyridine-Based Derivatives

The following pyridine derivatives share structural or functional similarities with Bis(2,5,6-trimethoxypyridin-3-yl)methane:

Key Observations:

- Structural Complexity : this compound is more symmetrical and larger than (E)-2,5,6-Trimethoxynicotinaldehyde oxime, which lacks the methylene bridge .

- Functional Groups : The methylene bridge in the target compound distinguishes it from Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate, which incorporates an isoxazole ring .

- Commercial Pricing : Despite its higher molecular weight, this compound is priced comparably to Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate, suggesting similar synthesis costs or demand .

Bisindolyl Methane Analogs

Bisindolyl methane alkaloids (e.g., natural products like hyrtioseragamines) share the bis(aromatic)-methylene scaffold but replace pyridine with indole rings .

Biological Activity

Bis(2,5,6-trimethoxypyridin-3-yl)methane is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 306.31 g/mol

- Structure : The compound features a central methane bridge connecting two 2,5,6-trimethoxypyridine moieties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: 62.5 µg/mL

- Against Escherichia coli: 250 µg/mL

-

Minimum Bactericidal Concentration (MBC) :

- Against Staphylococcus aureus: 2000 µg/mL

- Against E. coli: 2000 µg/mL

These results suggest that this compound can inhibit bacterial growth effectively at lower concentrations while demonstrating bactericidal properties at higher concentrations.

Cytotoxicity Studies

Cytotoxicity assays using human liver carcinoma HepG2 and colorectal adenocarcinoma Caco-2 cell lines revealed that this compound has a concentration-dependent effect on cell viability:

- Cell Viability Reduction : Significant reductions were observed at concentrations above 500 µg/mL.

This indicates that while the compound has antimicrobial properties, it may also exhibit cytotoxic effects at elevated doses.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Membrane Disruption : The compound may bind to bacterial cell walls, causing membrane disruption and subsequent cell lysis.

- Osmotic Pressure Changes : Increased osmotic pressure due to ion release could perturb the membrane potential of bacteria.

Further research is needed to clarify these mechanisms and their implications for therapeutic applications.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of several nitrogen-based compounds, this compound was highlighted for its potent activity against S. aureus and E. coli. The study utilized various concentrations to determine MIC and MBC values and demonstrated that the compound effectively reduced biofilm formation in S. aureus at concentrations lower than those toxic to eukaryotic cells .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of this compound on HepG2 and Caco-2 cells. Results indicated that while the compound had significant antimicrobial effects at lower doses, higher concentrations led to notable cytotoxicity in both cell lines. This duality presents a challenge for therapeutic use but also highlights the need for careful dosage management in potential applications .

Q & A

Basic: What are the key methods for synthesizing and characterizing Bis(2,5,6-trimethoxypyridin-3-yl)methane?

The synthesis typically involves multi-step reactions, starting with functionalization of pyridine precursors. A common approach includes coupling 2,5,6-trimethoxypyridine derivatives via a methylene bridge under controlled conditions (e.g., using formaldehyde or its equivalents). Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy group positions and methylene linkage .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (350.37 g/mol) and purity .

- Elemental analysis to validate stoichiometry (C₁₇H₂₂N₂O₆) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of methoxy groups?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXD can determine precise bond angles and torsional conformations of methoxy groups. Challenges include:

- Overcoming poor crystal quality via solvent optimization.

- Addressing twinning or disorder using SHELXPRO for macromolecular refinement .

- Validating results against computational models (e.g., DFT-optimized geometries) .

Basic: What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) to prevent skin/eye irritation (H315/H319) .

- Avoid inhalation (H335) via fume hoods or respirators .

- Store in airtight containers away from oxidizers, as methoxy groups may degrade under extreme conditions .

Advanced: How can researchers reconcile contradictory spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from:

- Solvent effects (e.g., DMSO vs. CDCl₃ shifting proton signals).

- Dynamic rotational barriers in the methylene bridge, resolved via variable-temperature NMR .

- Impurity profiling using HPLC coupled with high-resolution MS to identify byproducts .

Basic: What analytical techniques are essential for assessing purity and stability?

- HPLC-PDA to detect impurities (<95% purity thresholds) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- UV-Vis spectroscopy to monitor degradation under light/heat .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics simulations model interactions in solvent environments, guiding solvent selection for coupling reactions .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Basic: What are the compound’s solubility profiles in common solvents?

- High solubility in polar aprotic solvents (DMF, DMSO) due to methoxy groups.

- Low solubility in water or non-polar solvents (hexane), requiring co-solvents for reactions .

- Quantify via saturation concentration assays using gravimetric analysis .

Advanced: How can researchers design bioactivity assays targeting pyridine-based pharmacophores?

- In vitro enzyme inhibition assays (e.g., kinase targets) using fluorescence-based readouts.

- Cellular uptake studies with fluorescently tagged derivatives.

- Compare results to structurally related analogs (e.g., tert-butylpyridine derivatives) to establish SAR .

Basic: What synthetic challenges arise from the steric hindrance of methoxy groups?

- Reduced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to hindered access to the pyridine ring.

- Mitigate via microwave-assisted synthesis to enhance reaction rates .

- Use bulky ligands (e.g., XPhos) in catalytic systems to improve yields .

Advanced: How can degradation products be identified and quantified?

- HPLC-MS/MS tracks hydrolytic or oxidative breakdown (e.g., demethylation products).

- GC-MS analyzes volatile byproducts under thermal stress.

- EPR spectroscopy detects radical intermediates in photodegradation pathways .

Basic: What are the compound’s key spectral signatures in IR and Raman spectroscopy?

- IR : Strong C-O stretches (~1250 cm⁻¹) and aromatic C-H bends (~830 cm⁻¹) .

- Raman : Distinct pyridine ring vibrations (~1600 cm⁻¹) and methoxy symmetric stretches .

Advanced: How can polymorphism affect its crystallographic and thermodynamic properties?

- Powder X-ray diffraction (PXRD) identifies polymorphic forms.

- Differential scanning calorimetry (DSC) measures melting points and phase transitions.

- Solvent-drop grinding screens for new polymorphs under varied conditions .

Basic: What chromatographic conditions optimize separation of this compound from byproducts?

- Reverse-phase HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10).

- Mobile phase modifiers : 0.1% TFA improves peak symmetry .

Advanced: How can isotopic labeling (e.g., ¹³C-methoxy) aid mechanistic studies?

- Isotope-edited NMR tracks methoxy group dynamics in reaction intermediates.

- Mass spectrometry quantifies label incorporation for kinetic isotope effect (KIE) analysis .

Basic: What are the compound’s stability limits under acidic/basic conditions?

- Acidic conditions (pH < 3) : Rapid demethylation observed via LC-MS.

- Basic conditions (pH > 10) : Pyridine ring hydrolysis forms carboxylic acid derivatives .

Advanced: How can computational docking predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) models interactions with protein active sites.

- MD simulations assess binding stability over time.

- Validate via surface plasmon resonance (SPR) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.